Differentiation by Lipophilicity (clogP): A Key Parameter for Membrane Permeability and Pharmacokinetic Tuning
5-Bromo-4-fluoro-N-isopropyl-2-nitroaniline exhibits a higher calculated partition coefficient (clogP = 3.32) compared to its non-fluorinated analog 5-Bromo-N-isopropyl-2-nitroaniline (clogP = 2.98), representing a +0.34 log unit increase in lipophilicity [1]. This quantitative difference in lipophilicity is a direct consequence of substituting a hydrogen atom with a fluorine atom at the 4-position . In medicinal chemistry, such an increase in clogP is significant for modulating passive membrane permeability, protein binding, and metabolic stability of derived drug candidates [1].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | 3.32 |
| Comparator Or Baseline | 5-Bromo-N-isopropyl-2-nitroaniline (CAS 863604-71-1): clogP = 2.98 |
| Quantified Difference | Δ = +0.34 |
| Conditions | In silico prediction based on chemical structure. |
Why This Matters
This specific lipophilicity increase is a quantifiable parameter that directly impacts the physicochemical properties of any molecule built from this intermediate, influencing key drug-likeness attributes.
- [1] BOC Sciences. (n.d.). 5-Bromo-N-isopropyl-2-nitroaniline (CAS 863604-71-1) Product Page. Retrieved April 22, 2026, from https://buildingblock.bocsci.com View Source
